3-(4-methoxyphenyl)-1H-indazole
Overview
Description
Synthesis Analysis
A related compound, “1- {β- [3- (4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride”, also known as SKF-96365, was synthesized in four steps with an overall yield of 9% . The structure of this compound was confirmed by 1H-, 13C-NMR, HRMS, and elemental analysis .
Scientific Research Applications
Anticancer Agent
The compound has been studied for its potential as an anticancer agent. A hybrid compound of chalcone-salicylate, which includes a 4-methoxyphenyl group, has been synthesized and studied for its potency against breast cancer . The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy than tamoxifen . This suggests that the compound could potentially be developed as an anticancer agent candidate .
Drug Discovery
The compound can be used in drug discovery research. For instance, it can be used in the synthesis of new hybrid compounds, which can then be studied for their biological activities .
Biochemistry
The compound can be used in various biochemistry applications. For example, it can be used in the study of protein interactions and enzyme activities.
Drug Synthesis
The compound can be used in the synthesis of new drugs. For instance, it can be used as a building block in the synthesis of new compounds with potential therapeutic applications.
Synthesis of Liquid Crystalline Polymers
The use of 4-methoxyphenyl acrylate, a related compound, in the synthesis of liquid crystalline polymers has been documented. These polymers display mesophase behavior, which is dependent on the chemical nature of the polyacrylates, indicating potential for application in displays and optical devices.
Green Chemistry
The compound can be used in the development of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective . For instance, it can be used in the synthesis of β-heteroarylated carbonyl compounds, which are valuable precursors of bioactive compounds .
Future Directions
A new hybrid compound of chalcone-salicylate was synthesized using a linker mode approach. The potency of cytotoxic activity of the title compound against breast cancer was studied in silico using computational approaches (molecular docking and MD simulation). The results of the molecular docking study showed that the title compound exhibited more negative value of binding free energy than tamoxifen .
Mechanism of Action
Target of Action
The primary target of 3-(4-methoxyphenyl)-1H-indazole is the signal transducer and activator of transcription 3 (STAT3) . STAT3 is a key mediator of various autoimmune diseases and has been implicated in chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .
Mode of Action
3-(4-methoxyphenyl)-1H-indazole interacts with its target, STAT3, by inhibiting its activation . This inhibition results in a decrease in pro-inflammatory responses, thereby reducing inflammation and the symptoms of diseases like rheumatoid arthritis .
Biochemical Pathways
The compound affects the STAT3 signaling pathway . By inhibiting the activation of STAT3, it disrupts the downstream signaling in murine macrophages and human synoviocytes, cells that play a crucial role in the pathogenesis of rheumatoid arthritis .
Pharmacokinetics
Similar compounds have shown rapid metabolism and wide tissue distribution
Result of Action
The inhibition of STAT3 activation by 3-(4-methoxyphenyl)-1H-indazole leads to a reduction in pro-inflammatory responses . This can result in the alleviation of symptoms in diseases characterized by chronic inflammation, such as rheumatoid arthritis .
properties
IUPAC Name |
3-(4-methoxyphenyl)-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15-16-14/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXSAORFPSSAER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-1H-indazole |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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